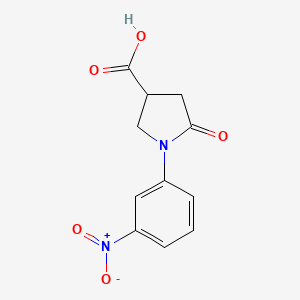
1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a nitrophenyl group (a phenyl ring with a nitro group attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the nitrophenyl group, and the attachment of the carboxylic acid group. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The nitro group in the nitrophenyl portion could potentially undergo reduction reactions. The carboxylic acid group could participate in typical acid-base reactions or could form esters or amides with alcohols or amines, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, specific data for this compound were not found in the available literature .Scientific Research Applications
Synthesis and Biological Activity
A novel series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, showcasing a variety of substituents like chloro, hydroxyl, isopropyl, nitro, nitroso, and amino. These compounds exhibited significant antioxidant activity, with some demonstrating higher activity than ascorbic acid. This highlights the potential of 1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in developing potent antioxidants (I. Tumosienė et al., 2019).
Anticancer and Antimicrobial Activities
1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid and its derivatives, modified to include azole, diazole, and hydrazone moieties, were assessed for their anticancer and antimicrobial properties. Compounds displayed significant activity against A549 cells and multidrug-resistant Staphylococcus aureus strains, suggesting these derivatives as promising candidates for anticancer and antimicrobial drug development (Karolina Kairytė et al., 2022).
Antibacterial Activity
A series of 1,4-disubstituted pyrrolidinone derivatives were synthesized from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, showing diverse antibacterial activities. Specifically, 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbo-hydrazide exhibited the highest antibacterial efficacy among the tested compounds (Ž. Žirgulevičiūtė et al., 2015).
Synthesis and Characterization of Spin Labels
Research on the synthesis of pyrrolidine nitroxide radicals for potential use as spin probes and labels reported new compounds with enhanced stability due to steric and electrostatic shielding. These radicals exhibit higher reductive stability compared to commercially available nitroxide radicals, which could be beneficial in various scientific applications (Lisa Lampp et al., 2019).
Development of Reduction-Resistant Spin Labels
The preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of the widely used carboxy-Proxyl, from commercially available reagents has been optimized. This new method facilitates the synthesis of spin labels and probes that exhibit high stability in biological systems, making them ideal for biophysical and biomedical research (S. Dobrynin et al., 2021).
Future Directions
properties
IUPAC Name |
1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-10-4-7(11(15)16)6-12(10)8-2-1-3-9(5-8)13(17)18/h1-3,5,7H,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWNCNVBEVINPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

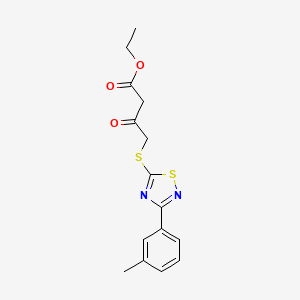
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2675678.png)
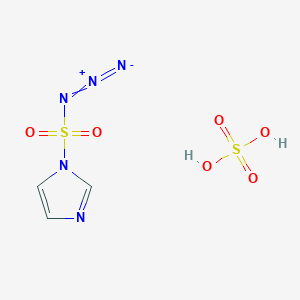
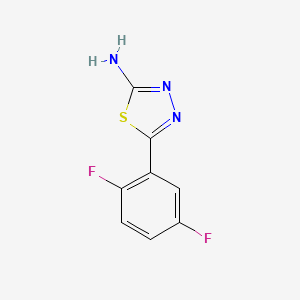
![6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2675682.png)
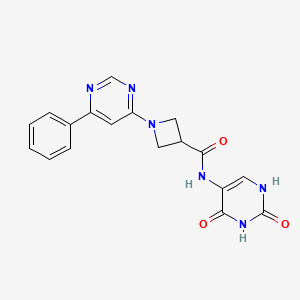
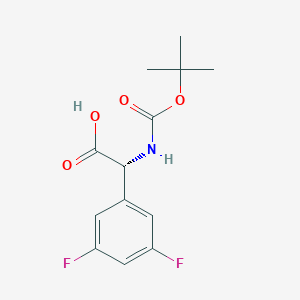
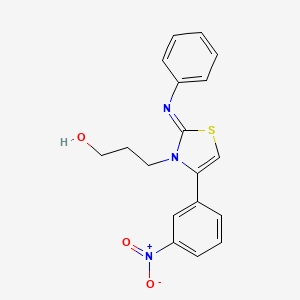
![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)
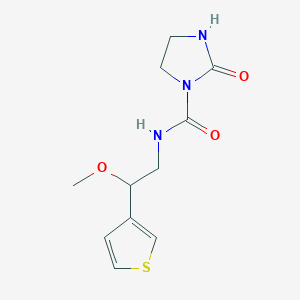
![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)
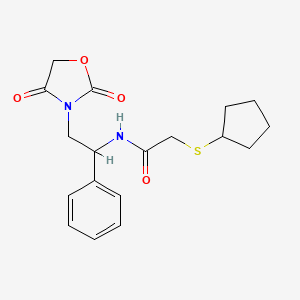
![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)